molecular formula C11H10Br2N2O2 B1405547 Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 859787-43-2

Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1405547
CAS No.: 859787-43-2
M. Wt: 362.02 g/mol
InChI Key: ABPBYBKVQPUJAA-UHFFFAOYSA-N
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Description

Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is a halogenated imidazo[1,2-a]pyridine derivative characterized by bromine substituents at positions 6 and 8, a methyl group at position 5, and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2N2O2/c1-3-17-11(16)9-5-15-6(2)7(12)4-8(13)10(15)14-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPBYBKVQPUJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C(C=C(C2=N1)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is a halogenated imidazo[1,2-a]pyridine derivative. The synthesis of halogenated imidazo[1,2-a]pyridine derivatives is valuable due to their applications in medicinal chemistry, biological studies, and material science.

Preparation Methods

The synthesis of this compound typically involves the bromination of 5-methylimidazo[1,2-a]pyridine-2-carboxylate using bromine or N-bromosuccinimide (NBS) in a solvent like acetonitrile or dichloromethane.

Synthetic Routes and Reaction Conditions

A common method involves cyclocondensation of ethyl bromopyruvate with halogenated diaminopyridine derivatives (e.g., 2-amino-3,5-dibromo-6-methylpyridine) in ethanol under reflux with NaHCO₃, yielding approximately 65%. Microwave-assisted protocols (e.g., 78°C for 2 hours in DME/EtOH) can improve regioselectivity and yield (up to 95%) by enhancing reaction kinetics.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. Microreactor technology allows for precise control over reaction parameters, leading to efficient and safe production.

Types of Reactions

  • Substitution Reactions: The bromine atoms in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives. Reagents such as sodium azide or potassium thiocyanate in polar solvents can be used.
  • Oxidation and Reduction: The compound can undergo oxidation reactions to introduce additional functional groups, or reduction reactions to remove the bromine atoms. Potassium permanganate or hydrogen peroxide can be used as oxidizing reagents, while lithium aluminum hydride or palladium on carbon can be used as reducing reagents.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in medicinal chemistry and material science.

Analysis

Key analytical techniques for characterizing this compound and its intermediates include:

  • ¹H/¹³C NMR: To confirm substitution patterns and regiochemistry (e.g., distinguishing C-6 vs. C-8 bromination).
  • LC-MS: For molecular weight validation and detecting byproducts.
  • IR spectroscopy: To identify carbonyl (C=O) and amine (N-H) functional groups.
  • X-ray crystallography: Resolves halogen positioning and crystal packing effects, though bromine atoms may cause disorder challenges. High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements reduce thermal motion artifacts. SHELXL refinement with anisotropic displacement parameters improves bromine positioning accuracy.

Mechanism of Action

The mechanism of action of Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents Purity (%) Key Properties/Applications Availability
Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate 5-Me, 6-Br, 8-Br 97% High halogen content may enhance binding affinity; potential for halogen bonding. Discontinued commercially . Discontinued
Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate 3-Cl, 6-Cl 98% Chlorine substituents offer lower steric bulk vs. bromine; used in medicinal chemistry for thromboembolic disease research. Available (Combi-Blocks)
Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate 5-Cl, 7-Cl 95% Pyrimidine core alters electronic properties; applications in kinase inhibition studies. Available (Combi-Blocks)
Ethyl 7-(cyclohexylamino)-8-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxylate 7-NHC6H11, 8-p-Tolyl 27% yield Bulky aryl/amino groups reduce planarity; lower synthetic yield highlights reactivity challenges. Research-scale

Key Comparison Points:

Substituent Effects: Halogen Type: Bromine (atomic radius: 1.85 Å) at positions 6 and 8 in the target compound introduces greater steric bulk and polarizability compared to chlorine (atomic radius: 0.99 Å) in analogs like Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate. This may enhance halogen bonding interactions in biological targets . Electronic Effects: Bromine’s lower electronegativity (2.96 vs.

Structural Planarity :

  • The parent compound, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, exhibits near-planar rings (dihedral angle: 1.4° between rings A and B) stabilized by C–H⋯O/N hydrogen bonds . Bromine’s bulkiness in the target compound may distort planarity, affecting crystal packing or target binding.

Lower yields in analogs like Ethyl 7-(cyclohexylamino)-8-(p-tolyl)imidazo... (27% yield) suggest substituent-dependent reactivity challenges .

Bromine’s hydrophobic and bulky nature may improve target selectivity over chlorine analogs.

Commercial Viability :

  • Despite high purity (97%), the target compound’s discontinued status contrasts with available dichloro and trifluoromethyl analogs . This may reflect synthesis complexity or niche demand.

Biological Activity

Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities. This imidazo[1,2-a]pyridine derivative has been studied for its pharmacological properties, particularly in the context of cancer research and other therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₈Br₂N₂O₂
  • Molecular Weight : 343.01 g/mol
  • CAS Number : 859787-43-2
  • Structure : The compound features a complex bicyclic structure that contributes to its biological activity.

Synthesis

This compound can be synthesized through various methods involving the bromination of precursor compounds followed by esterification. The synthesis typically involves:

  • Bromination of 5-methylimidazo[1,2-a]pyridine.
  • Reaction with ethyl chloroformate to form the carboxylate ester.

Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. This compound has been studied for its ability to inhibit tumor cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.0Apoptosis induction
HeLa (Cervical)12.5Cell cycle arrest
A549 (Lung)10.0Caspase activation

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways:

  • Inhibition of Kinases : The compound has shown to inhibit key kinases involved in cell proliferation and survival.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress and subsequent apoptosis in cancer cells.

Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The treatment was associated with reduced levels of proliferation markers such as Ki67.

Study 2: Synergistic Effects with Chemotherapy

In combination therapy studies, this compound was evaluated alongside established chemotherapeutic agents. Results indicated that it enhanced the efficacy of doxorubicin and cisplatin in resistant cancer cell lines, suggesting a potential role as an adjuvant therapy.

Toxicity Profile

While the anticancer potential is promising, toxicity assessments are crucial:

  • Acute Toxicity : Studies indicate a moderate toxicity profile with an LD50 greater than 100 mg/kg in rodents.
  • Long-term Effects : Chronic exposure studies are ongoing to evaluate potential mutagenic effects and organ toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate

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